molecular formula C24H24N2O4 B5174399 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B5174399
M. Wt: 404.5 g/mol
InChI Key: OHXCBORNDQQAJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that belongs to the quinazolinone class of compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development, medicinal chemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, several studies have suggested that this compound exerts its biological activity by modulating various cellular pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Another study published in the Journal of Natural Products reported that this compound exhibited significant activity against the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported to exhibit several biochemical and physiological effects. For instance, a study published in the European Journal of Medicinal Chemistry reported that this compound exhibited significant antioxidant activity, which is important for protecting cells against oxidative stress. Another study published in the Journal of Natural Products reported that this compound exhibited significant anticonvulsant activity in animal models, which is important for the treatment of neurological disorders such as epilepsy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potent biological activity. This compound has been reported to exhibit significant activity against various diseases, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for the research and development of 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One of the most promising directions is the development of this compound as a potential anticancer agent. Several research studies have reported that this compound exhibits potent activity against various cancer cell lines, making it a promising candidate for further investigation. Another promising direction is the development of this compound as a potential treatment for neurological disorders such as epilepsy. Several research studies have reported that this compound exhibits significant anticonvulsant activity, making it a promising candidate for further investigation.

Synthesis Methods

The synthesis of 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been reported in various scientific publications. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-aminobenzamide with 3,4,5-trimethoxybenzaldehyde and 4-methylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in drug discovery and development. Several research studies have reported that this compound exhibits significant biological activity against various diseases, including cancer, inflammation, and neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry reported that 3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone exhibited potent anticancer activity against breast cancer cells. Another study published in the European Journal of Medicinal Chemistry reported that this compound exhibited significant anti-inflammatory activity in animal models.

properties

IUPAC Name

3-(4-methylphenyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15-9-11-17(12-10-15)26-23(25-19-8-6-5-7-18(19)24(26)27)16-13-20(28-2)22(30-4)21(14-16)29-3/h5-14,23,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXCBORNDQQAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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